molecular formula C22H21N5O4 B6479313 methyl 2-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate CAS No. 1260626-40-1

methyl 2-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate

Cat. No.: B6479313
CAS No.: 1260626-40-1
M. Wt: 419.4 g/mol
InChI Key: YOBVOOLINAJPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.15935417 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate is a synthetic compound with potential pharmacological applications. Its structure incorporates a triazole moiety, which is known for various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent findings from diverse research sources.

Chemical Structure

The compound can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can effectively inhibit the growth of various bacteria and fungi. For instance:

  • Antifungal Activity : Compounds related to the triazole family have demonstrated potent antifungal effects against strains such as Candida albicans and Aspergillus niger. In one study, a related triazole compound was found to be equipotent to fluconazole against C. albicans with a minimum inhibitory concentration (MIC) of 6.25 μg/mL .
  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. Specific derivatives have been reported to possess MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit key enzymes involved in cancer cell proliferation. A study highlighted that triazole derivatives could act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells . This inhibition leads to reduced cell viability in various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole compounds:

Structural Feature Biological Activity
Triazole Ring Essential for antifungal and antibacterial activity
Amino Group Substitution Enhances binding affinity to target enzymes
Alkyl Chain Length Affects potency; longer chains may reduce activity

Case Studies

  • Antifungal Study : Çavusoglu et al. synthesized a series of triazole derivatives and evaluated their antifungal activities against multiple strains. One derivative exhibited significant apoptotic effects on C. albicans, suggesting a mechanism involving programmed cell death .
  • Antibacterial Evaluation : A study conducted by Mermer et al. reported on quinolone-triazole hybrids showing remarkable antibacterial activity against resistant strains of bacteria such as MRSA. The hybridization approach improved the overall efficacy compared to standard antibiotics .

Properties

IUPAC Name

methyl 2-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-13(2)19-24-25-20-21(29)26(16-10-6-7-11-17(16)27(19)20)12-18(28)23-15-9-5-4-8-14(15)22(30)31-3/h4-11,13H,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBVOOLINAJPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.